molecular formula C6H6F2N2O B2599736 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one CAS No. 2408963-29-9

2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one

Cat. No.: B2599736
CAS No.: 2408963-29-9
M. Wt: 160.124
InChI Key: XMRITIQKSQZFKC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrimidinone ring. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a potent inhibitor of specific enzymes and receptors . The compound’s ability to form stable complexes with biological targets is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-(difluoromethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-3-2-4(11)10-6(9-3)5(7)8/h2,5H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRITIQKSQZFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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